molecular formula C18H22N2O2S B420848 Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B420848
M. Wt: 330.4g/mol
InChI Key: UIFACWCXZCEDKG-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,5-dimethylthiophene-3-carboxylic acid under basic conditions. The reaction is facilitated by the use of a suitable base such as sodium hydroxide or potassium carbonate, and the product is obtained through esterification with ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-4-(((dimethylamino)methylene)amino)-3,5-diiodobenzoate
  • Methyl 3-amino-4-((2-(dimethylamino)ethyl)amino)benzoate
  • N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide

Uniqueness

Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of a thiophene ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4g/mol

IUPAC Name

ethyl 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H22N2O2S/c1-6-22-18(21)16-12(2)13(3)23-17(16)19-11-14-7-9-15(10-8-14)20(4)5/h7-11H,6H2,1-5H3/b19-11+

InChI Key

UIFACWCXZCEDKG-YBFXNURJSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC=C(C=C2)N(C)C

SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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